COMT Inhibition: Superior Potency Against Rat Brain MB-COMT
This compound demonstrates highly potent inhibition of membrane-bound catechol O-methyltransferase (MB-COMT) from rat brain, with an IC50 of 5.8 nM [1]. In the same assay, another tested analog exhibited a significantly weaker IC50 of 1,270 nM [2], establishing a clear, quantifiable superiority in potency for this specific target.
| Evidence Dimension | Inhibition of MB-COMT enzyme activity |
|---|---|
| Target Compound Data | IC50 = 5.8 nM |
| Comparator Or Baseline | A related compound (CHEMBL5400279), IC50 = 1,270 nM |
| Quantified Difference | Target compound is approximately 219-fold more potent |
| Conditions | Wistar rat brain homogenate; metanephrine formation assay; adrenaline as substrate |
Why This Matters
This high potency makes it a valuable tool compound for COMT-related research and a potential lead structure for developing new COMT inhibitors.
- [1] BindingDB. (n.d.). BDBM50479631 (CHEMBL137555). IC50 = 5.8 nM. Data curated by ChEMBL. View Source
- [2] BindingDB. (n.d.). BDBM50624836 (CHEMBL5400279). IC50 = 1.27E+3 nM. Data curated by ChEMBL. View Source
